

Fanapanel (ZK-200775): Application Notes and Protocols for Rodent Models of Ischemia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel (also known as MPQX or ZK-200775) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] Developed by Schering AG, it was investigated for its neuroprotective potential in the treatment of cerebral ischemia associated with stroke and trauma. Preclinical studies in rodent models of focal cerebral ischemia demonstrated significant neuroprotective effects.[2] However, clinical development was halted due to adverse effects in human trials, including excessive sedation and transient neurological deterioration. Despite its clinical discontinuation, the preclinical data for **Fanapanel** provides a valuable reference for the study of AMPA receptor antagonism in ischemic stroke models.

These application notes provide a detailed overview of the preclinical protocols and data for **Fanapanel** in rodent models of ischemia, based on published studies.

Mechanism of Action: Targeting Glutamate Excitotoxicity

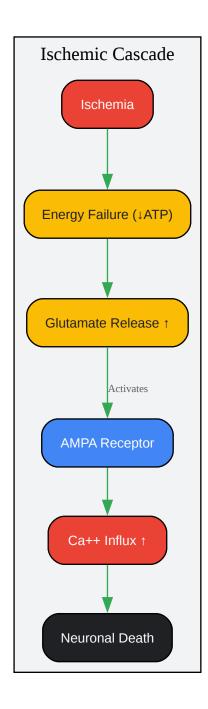
During cerebral ischemia, reduced blood flow leads to energy failure and excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[3][4] This overstimulates glutamate receptors, particularly NMDA and AMPA receptors, leading to a massive influx of calcium ions (Ca²⁺) into neurons.[5][6] The resulting intracellular Ca²⁺ overload triggers a

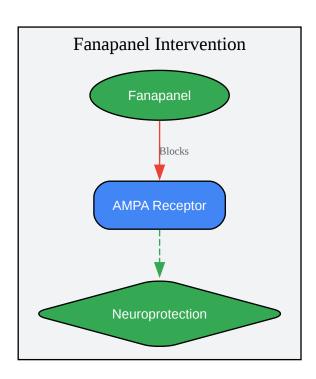


cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death.

[6] This process is known as excitotoxicity.[4]

Fanapanel acts as a competitive antagonist at the AMPA receptor, blocking the binding of glutamate and thereby attenuating the excitotoxic cascade.[1] By inhibiting AMPA receptor-mediated depolarization and calcium influx, **Fanapanel** helps to preserve neuronal integrity in the ischemic penumbra, the area of moderately ischemic tissue surrounding the core infarct.







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Caption: Mechanism of **Fanapanel**'s neuroprotective action.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of **Fanapanel** has been quantified in rodent models of focal cerebral ischemia. The following tables summarize the key findings from the study by Turski et al. (1998).[2]

Table 1: Neuroprotective Effect of **Fanapanel** in Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

Treatment Group	Dose (mg/kg/h)	Infusion Start Time (post- MCAO)	Infarct Volume (mm³) (Mean ± SEM)	% Reduction in Infarct Volume
Vehicle	-	1 h	129.8 ± 8.4	-
Fanapanel	3	1 h	68.8 ± 7.2	47
Fanapanel	3	2 h	70.1 ± 6.9	46
Fanapanel	3	4 h	72.7 ± 7.5	44
Fanapanel	3	5 h	75.3 ± 8.1	42

^{*}p < 0.05 compared to vehicle

Table 2: Neuroprotective Effect of **Fanapanel** in Transient Middle Cerebral Artery Occlusion (90 min) in Rats



Treatment Group	Dose (mg/kg/h)	Infusion Start Time	Infarct Volume (mm³) (Mean ± SEM)	% Reduction in Infarct Volume
Vehicle	-	Onset of Reperfusion	118.7 ± 9.3	-
Fanapanel	0.1	Onset of Reperfusion	65.3 ± 6.8	45
Fanapanel	1	Onset of Reperfusion	93.3 ± 7.6	19
Fanapanel	3	Onset of Reperfusion	74.8 ± 7.5	35
Fanapanel	0.1	2 h post- Reperfusion	68.8 ± 7.1*	42

^{*}p < 0.05 compared to vehicle

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of **Fanapanel**.[2]

Rodent Models of Focal Cerebral Ischemia

- 1. Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
- Animal Model: Fischer 344 rats (260-290 g).[2]
- Anesthesia: Halothane.[2]
- Procedure: The right middle cerebral artery (MCA) is exposed via a subtemporal approach.
 The MCA is then permanently occluded by microbipolar coagulation.[2] The common carotid arteries are transiently occluded during the procedure.



- Confirmation of Ischemia: Successful occlusion is confirmed by a significant reduction in cortical blood flow, monitored using laser Doppler flowmetry.
- 2. Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
- Animal Model: Fischer 344 rats (260-290 g).[2]
- Anesthesia: Halothane.[2]
- Procedure: An intraluminal suture method is commonly used. A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the origin of the MCA.[7]
 [8] After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[2][9]
- Confirmation of Occlusion and Reperfusion: Laser Doppler flowmetry is used to monitor the drop in cerebral blood flow during occlusion and its restoration upon reperfusion.

Fanapanel Administration Protocol

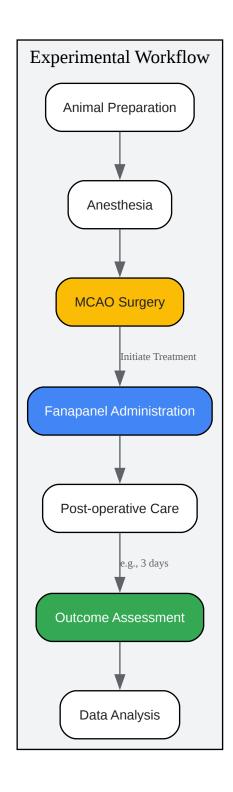
- Formulation: Fanapanel (ZK200775) is dissolved in a suitable vehicle for intravenous administration.
- Route of Administration: Continuous intravenous (i.v.) infusion.[2]
- Dosage:
 - Permanent MCAO: A continuous i.v. infusion of 3 mg/kg/h for 6 hours.
 - Transient MCAO: A continuous i.v. infusion of 0.1 mg/kg/h for 6 hours initiated at the onset of reperfusion or 2 hours post-reperfusion.
- Timing of Administration (Therapeutic Window):
 - In the permanent MCAO model, neuroprotection was observed when treatment was initiated up to 5 hours after the ischemic insult.[2]
 - In the transient MCAO model, efficacy was demonstrated when administered at the onset of reperfusion and even with a delay of 2 hours post-reperfusion.



Assessment of Neuroprotection

- Infarct Volume Measurement:
 - Animals are euthanized at a predetermined time point (e.g., 3 days post-ischemia).
 - Brains are removed and sectioned coronally.
 - Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
 - The volume of the infarct is quantified using image analysis software.
- Neurological Deficit Scoring:
 - Behavioral tests can be used to assess motor and neurological function post-ischemia.
 Common tests include the rotarod test for motor coordination and various neurological scoring systems to evaluate posture, gait, and sensory function.[10]





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